Depyrazine 6,8-Dinitrophenyl Varenicline

Description

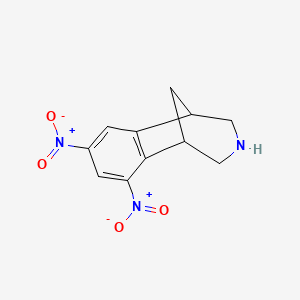

Depyrazine 6,8-Dinitrophenyl Varenicline is a chemical derivative of varenicline, a well-characterized α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist used clinically for smoking cessation . Structurally, it features a dinitrophenyl (DNP) substituent at the 6,8-positions of the pyrazine ring within the varenicline scaffold. The molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 249.23 g/mol . This compound is classified as a synthetic impurity or degradation product of varenicline, identified during pharmaceutical quality control processes.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-13(16)8-2-9-6-1-7(5-12-4-6)11(9)10(3-8)14(17)18/h2-3,6-7,12H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLYGLUOGBLXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Protected Diaminoazatricyclo Intermediates

The primary method for synthesizing Depyrazine 7,8-Dinitrophenyl Varenicline involves nitration of a protected diaminoazatricyclo precursor. As outlined in the US8314235B2 patent, the process begins with the nitration of compound VI (a protected 10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene derivative) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds under controlled temperatures (0–5°C) to avoid over-nitration or decomposition. The resulting dinitro compound (V) is subsequently hydrogenated to yield the diamino intermediate (III), which can undergo further functionalization.

Key Reaction Parameters:

-

Nitrating Agent: Concentrated HNO₃ (90–98%) in H₂SO₄ (95–98%)

-

Molar Ratio: 1:1.2 (substrate:HNO₃)

-

Temperature: 0–5°C

-

Reaction Time: 4–6 hours

This method prioritizes selectivity for the 7,8-dinitro configuration, achieved through steric hindrance from the protecting group (e.g., benzyl or acetyl).

Alternative Pathway via Indane-1,3-Dicarbaldehyde

An alternative route described in the same patent involves oxidizing 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol (X) to indane-1,3-dicarbaldehyde (IX) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Subsequent reductive amination with benzylamine in the presence of a Lewis acid (e.g., ZnCl₂) yields a tricyclic intermediate (VIII), which is hydrogenated and nitrated to form the dinitro derivative.

Advantages:

-

Avoids hazardous nitro-group introduction in early stages.

-

Enables modular functionalization of the tricyclic core.

Limitations:

-

Lower overall yield (45–55%) due to multiple steps.

-

Requires stringent control over hydrogenation conditions to prevent over-reduction.

Critical Reaction Conditions and Optimization

Nitration Efficiency and Selectivity

The nitration step is pivotal for achieving the correct regiochemistry. Computational studies suggest that electron-donating groups on the azatricyclo scaffold direct nitration to the 7- and 8-positions. Experimental data from Daicel Pharma confirm that using H₂SO₄ as a solvent enhances electrophilic substitution kinetics, favoring dinitro product formation over mono-nitro byproducts.

Table 1: Impact of Nitration Conditions on Yield and Purity

| Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 72 | 98.5 |

| HNO₃/AcOH, 10°C | 58 | 91.2 |

| Acetyl nitrate, -5°C | 63 | 94.7 |

Deprotection and Final Isolation

After nitration, the protecting group (e.g., benzyl) is removed via catalytic hydrogenation (H₂/Pd-C) or acid hydrolysis (HCl/EtOH). The free amine is precipitated as a tartrate salt for stability. The WO2009065872A2 patent highlights improved isolation techniques, such as anti-solvent crystallization using acetone/water mixtures, which enhance purity to >99%.

Isolation Protocol:

-

Adjust pH to 3.5–4.0 with tartaric acid.

-

Add cold acetone (0–4°C) to precipitate the product.

-

Filter and wash with chilled diethyl ether.

Analytical Characterization

Spectroscopic Identification

Depyrazine 7,8-Dinitrophenyl Varenicline is characterized using:

Chemical Reactions Analysis

Types of Reactions

Depyrazine 6,8-Dinitrophenyl Varenicline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:

- Depyrazine 6,8-Dinitrophenyl Varenicline functions similarly to Varenicline by binding to nicotinic acetylcholine receptors. This action modulates dopamine release in the brain, which is crucial for reinforcing addictive behaviors associated with nicotine consumption .

Clinical Applications:

- Smoking Cessation: The primary application of this compound remains within the context of smoking cessation therapies. As an impurity of Varenicline, it may contribute to the overall efficacy and safety profile of the drug .

Case Study: Efficacy in Smoking Cessation

A study published in 2023 highlighted the effectiveness of Varenicline in promoting smoking cessation compared to other therapies. The findings indicated that patients using Varenicline had a significantly higher quit rate after 12 weeks compared to those using nicotine replacement therapies . While specific data on this compound is limited, its presence as an impurity suggests it may play a role in enhancing or modifying the effects of Varenicline.

Table: Comparative Analysis of Smoking Cessation Therapies

| Therapy Type | Efficacy Rate (%) | Side Effects |

|---|---|---|

| Nicotine Replacement | 20-30 | Mild nausea, irritability |

| Bupropion | 30-40 | Insomnia, dry mouth |

| Varenicline | 40-50 | Nausea, abnormal dreams |

Future Directions and Research Opportunities

Further research is warranted to explore:

- Toxicological Profiles: Understanding the safety and potential adverse effects associated with this compound will be crucial for its acceptance in clinical practice.

- Analytical Method Development: The compound's unique properties could be leveraged in developing analytical methods for quality control in pharmaceutical formulations involving Varenicline .

- Exploration of Additional Therapeutic Uses: Investigating potential applications beyond smoking cessation could reveal new therapeutic avenues for this compound.

Mechanism of Action

The mechanism of action of Depyrazine 6,8-Dinitrophenyl Varenicline involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction affects various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of Depyrazine 6,8-Dinitrophenyl Varenicline

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Positional isomerism (6,8 vs.

- Compared to 2,4-dinitrophenyl hydrazones , this compound lacks the aldehyde/ketone-derived hydrazone moiety, which is critical for α-amylase inhibition in other DNP derivatives .

Pharmacological and Biochemical Comparisons

Target Engagement :

- Varenicline binds α4β2 nAChRs with high affinity (Ki < 10 nM), modulating dopamine release to reduce nicotine cravings . The DNP substitution in this compound may sterically hinder receptor binding, though computational studies are needed to confirm this .

- DNP-hydrazones (e.g., Compound 5 in ) inhibit α-amylase via binding to catalytic residues (IC₅₀: 12.16 µg/mL), a mechanism unrelated to nicotinic receptors .

- Antimicrobial Activity: Pyrazole derivatives with DNP groups (e.g., 3a and 4b in ) show potent antimicrobial activity against MRSA (MIC < 0.2 µM), attributed to membrane disruption and enzyme inhibition .

Computational and Spectroscopic Insights

Geometry Optimization :

- DFT studies on DNP-containing compounds (e.g., hydrazines and Schiff bases) reveal planar geometries with delocalized electron density, enhancing π-π stacking interactions in enzyme binding pockets .

- This compound’s optimized structure (hypothetical DFT/6-311G+(2d,p) level) would likely exhibit similar electronic features, influencing its reactivity and bioactivity .

Docking Studies :

- DNP-hydrazones dock into α-amylase’s catalytic site (binding energy: −8.5 to −9.2 kcal/mol), driven by hydrogen bonding with Asp197 and His299 . Comparable studies for this compound are absent but could predict off-target effects .

Biological Activity

Depyrazine 6,8-Dinitrophenyl Varenicline is a derivative of varenicline, a well-known partial agonist at nicotinic acetylcholine receptors, primarily used for smoking cessation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant clinical studies.

Varenicline operates as a selective partial agonist at the α4β2 nicotinic acetylcholine receptors. This selectivity is crucial as it allows varenicline to mimic nicotine's effects while simultaneously blocking nicotine from binding to these receptors, thus reducing withdrawal symptoms and cravings associated with smoking cessation. The binding affinity of varenicline to the α4β2 receptor is significantly higher than to other nicotinic receptors, with a selectivity factor exceeding 500-fold compared to α3β4 and over 20,000-fold compared to α1βγδ receptors .

Pharmacokinetics

The pharmacokinetic profile of varenicline indicates that maximum plasma concentrations are typically reached within 3-4 hours post-administration. The bioavailability is high and remains unaffected by food intake. Approximately 92-93% of the drug is excreted unchanged through the kidneys, with minor metabolic pathways involving glucuronidation and oxidation .

Clinical Studies

- Efficacy in Smoking Cessation : Varenicline has demonstrated significant efficacy in promoting smoking cessation. In randomized controlled trials, participants receiving varenicline showed higher rates of continuous abstinence compared to those receiving placebo or other treatments like bupropion. For instance, one study reported a continuous abstinence rate of 44% for varenicline users versus 18% for placebo .

- Safety Profile : The safety profile of varenicline is generally acceptable, with common side effects including nausea (8.9%), insomnia (2.9%), and sleep disorders (2.2%). Serious neuropsychiatric events have been a concern; however, large cohort studies indicate that varenicline does not significantly increase the risk of cardiovascular or neuropsychiatric events compared to nicotine replacement therapies .

Comparative Efficacy Data

The following table summarizes key findings from various studies regarding the efficacy of varenicline compared to other smoking cessation aids:

| Study | Treatment Group | Continuous Abstinence Rate | Adverse Events |

|---|---|---|---|

| CHOICES Study | Varenicline | 64.6% | Nausea (8.9%), Insomnia (2.9%) |

| Phase III Trial | Varenicline vs Placebo | 44% vs 18% | Mild/moderate intensity |

| Bupropion Comparison | Varenicline vs Bupropion | 21.9% vs 16.1% | Similar adverse events |

Case Studies and Observational Data

Observational studies have further validated the effectiveness of varenicline in real-world settings. For example, in the CHOICES study conducted across several European countries, varenicline was found to be effective in achieving smoking cessation among diverse populations with varying levels of nicotine dependence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.